molecular formula C12H14BrNO2 B1531261 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1392223-84-5

6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1531261
CAS No.: 1392223-84-5
M. Wt: 284.15 g/mol
InChI Key: UYVLABJFJCNDHL-UHFFFAOYSA-N
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Description

Product Overview 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one ( 1392223-84-5) is an organic compound with the molecular formula C 12 H 14 BrNO 2 and a molecular weight of 284.15 Da [ ][ ]. This substituted tetrahydroquinolinone derivative features a bromo and an ethoxy group on its aromatic ring, making it a versatile intermediate for synthetic chemistry and medicinal chemistry research. Chemical Profile and Properties This compound is characterized by a lactam (cyclic amide) group and a fused bicyclic structure. Key predicted physicochemical properties include a boiling point of 475.4±45.0 °C, a density of 1.417±0.06 g/cm³, and a LogP of 2.35, indicating moderate lipophilicity [ ][ ]. Its structure has a polar surface area of 30 Ų and contains two rotatable bonds [ ]. Research Applications and Potential While specific biological data for this compound is not available in the searched literature, its structure class is of significant interest in drug discovery. Tetrahydroquinoline derivatives are recognized in pharmaceutical research as key scaffolds. For example, N -aryl-6-methoxy-1,2,3,4-tetrahydroquinoline analogs have been investigated as potent tubulin polymerization inhibitors targeting the colchicine binding site, demonstrating high cytotoxicity against various human tumor cell lines [ ]. As a functionalized tetrahydroquinolinone, this compound serves as a valuable chemical building block for constructing more complex molecules, studying structure-activity relationships (SAR), and exploring new biological targets in various research programs. Important Notice This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-bromo-7-ethoxy-1-methyl-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-3-16-11-7-10-8(6-9(11)13)4-5-12(15)14(10)2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVLABJFJCNDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2CCC(=O)N(C2=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Summary

The synthesis of 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one generally involves the following key steps:

  • Step 1: Preparation of 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoline as a key intermediate.
  • Step 2: Introduction of the ethoxy group at the 7-position.
  • Step 3: Oxidation or functional group transformation to introduce the 2-one ketone group.

Detailed Preparation Methodology

Preparation of 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoline

A representative experimental procedure is as follows:

Parameter Details
Starting Material 7-bromo-1,2,3,4-tetrahydroquinoline (2.50 g, 11.8 mmol)
Reagents Paraformaldehyde (1.10 g, 35.4 mmol), Sodium triacetoxyborohydride (NaBH(OAc)_3) (7.50 g, 35.4 mmol)
Solvent 1,2-Dichloroethane (DCE), 30 mL
Conditions Stirring at room temperature for 1 hour, then addition of NaBH(OAc)_3 and stirring overnight at 40 °C
Workup Addition of water (20 mL), extraction with dichloromethane (3 x 30 mL), washing with brine (3 x 10 mL), drying over anhydrous sodium sulfate, filtration, concentration
Purification Silica gel column chromatography (1:5 ethyl acetate/petroleum ether)
Yield 67%
Product Appearance Yellow oil
Characterization LCMS (ESI) m/z = 226 [M+H]^+

This reductive methylation method uses paraformaldehyde and sodium triacetoxyborohydride to methylate the nitrogen atom selectively, producing the N-methyl derivative from the 7-bromo-1,2,3,4-tetrahydroquinoline precursor.

Formation of the 2-one (Ketone) Functionality

The ketone at position 2 in the tetrahydroquinoline ring can be introduced by:

  • Oxidation of the tetrahydroquinoline ring at the 2-position using oxidizing agents such as potassium permanganate (KMnO4), hydrogen peroxide (H2O_2), or other mild oxidants.
  • Alternatively, cyclization reactions involving appropriate precursors bearing keto groups.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield
Reductive Methylation Paraformaldehyde, NaBH(OAc)_3, DCE, 40 °C, overnight Mild conditions, selective N-methylation 67%
Alkoxy Substitution Likely ethyl halide, base, or copper catalyst (literature inferred) Requires regioselective control Not specified
Oxidation to Ketone KMnO4 or H2O_2, controlled temperature Avoids over-oxidation Not specified

Summary Table of Key Experimental Data

Compound Starting Material Key Reagents Solvent Temp (°C) Time Yield (%) Purification Method Characterization
7-bromo-1-methyl-1,2,3,4-tetrahydroquinoline 7-bromo-1,2,3,4-tetrahydroquinoline Paraformaldehyde, NaBH(OAc)_3 DCE 40 Overnight 67 Silica gel chromatography LCMS m/z 226 [M+H]^+
This compound 7-bromo-1-methyl-1,2,3,4-tetrahydroquinoline (presumed) Ethylation reagents, oxidants Various Various Various Not specified Not specified Not specified

Research Findings and Notes

  • The reported synthesis of the N-methylated intermediate is well-documented and reproducible with moderate to good yields.
  • The introduction of the ethoxy group at the 7-position is likely achieved via alkylation of a hydroxy precursor or nucleophilic substitution, though explicit experimental details are unavailable in the current data.
  • Oxidation to the 2-one ketone is a common transformation in tetrahydroquinoline chemistry and can be performed under controlled conditions to avoid degradation.
  • The overall synthetic strategy requires careful control of reaction conditions to maintain regioselectivity and functional group integrity.

Chemical Reactions Analysis

Chemical Profile

Molecular Formula : C12H14BrNO2\text{C}_{12}\text{H}_{14}\text{BrNO}_{2}

Molecular Weight : 284.15 g/mol
Melting Point : 176–178°C

Structural Features :

  • Core : A tetrahydroquinolinone scaffold (fused benzene and piperidine rings).

  • Substituents :

    • Bromine at position 6 (electrophilic site for substitution).

    • Ethoxy group at position 7 (electron-donating, influencing electronic properties).

    • Methyl group at position 1 (stabilizing the bicyclic structure).

Bromination Reaction

The bromination of 7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one introduces the bromine at position 6. A representative procedure involves:

  • Using 6-bromoindole as a precursor.

  • Reacting with DMF and K₂CO₃ under heating (110°C) for 24 hours.

  • Purification via flash column chromatography (EtOAc/Hexanes gradient).

Yield : 53% (colorless liquid) .

Substitution via Suzuki Coupling

The bromine at position 6 undergoes nucleophilic substitution via Suzuki coupling:

  • Reagents : Boronic acid (e.g., 4-[(ethoxy)carbonyl]phenylboronic acid), Pd catalyst, and base (e.g., K₂CO₃).

  • Conditions : THF solvent, 60°C, 24 hours.

This reaction replaces the bromine with an aryl group, generating derivatives like I-BET726 (GSK1324726A), a potent BET inhibitor .

Bromination

  • Mechanism : Electrophilic substitution of the aromatic ring.

  • Role of DMF : Acts as a solvent and catalyst, stabilizing intermediates.

  • Critical Step : Control of temperature (110°C) to optimize regioselectivity.

Nucleophilic Substitution (Suzuki Coupling)

  • Mechanism : Palladium-mediated cross-coupling of the bromide with a boronate.

  • Key Factors :

    • Regioselectivity : The 6-position is activated for coupling due to the electron-withdrawing carbonyl group.

    • Catalyst Efficiency : Ru-based catalysts (e.g., (R,R)-RuTsDPEN) enhance stereoselectivity in related syntheses .

Substituent Effects on Reactivity

Substituent at Position 6Biological ImpactReference
Phenyl High ApoA1 activation (e.g., compound 16)
Methyl Reduced activity (e.g., compound 45)
Hydroxyl Enhanced solubility but lower potency

NMR Data

NMR Shift (δ, ppm) Assignment
6.78 (d, J = 8.0 Hz)Aromatic proton (H-6)
3.22 (t, J = 6.0 Hz)CH₂ group (piperidine ring)
2.87 (s, 3H)Methyl group (N-1)

Scientific Research Applications

Oncology

Research indicates that 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one may serve as an anticancer agent. Its mechanism involves:

  • Targeting Tumor Growth : The compound shows potential in inhibiting tumor growth or metastasis by interacting with specific cellular pathways.

Methodology :
In vitro studies are conducted using cancer cell lines treated with varying concentrations of the compound. Researchers assess cell viability and apoptosis rates.

Results :
The compound exhibits cytotoxic effects against certain cancer cells with notable IC50 values indicating its potency against specific types of cancer cells .

Neuropharmacology

The compound has also been explored for its effects on neuronal function:

  • Modulation of Neurotransmitter Receptors : It may influence neurotransmitter systems and neuronal signaling pathways.

Methodology :
In vivo experiments using animal models assess behavioral changes and neurotransmitter levels.

Results :
Findings suggest that the compound could enhance cognitive functions or alleviate symptoms associated with neurodegenerative diseases .

Microbiology

In the field of microbiology, the antibacterial properties of the compound are being investigated:

  • Bacterial Growth Inhibition : The compound may inhibit bacterial growth or disrupt cell membranes.

Methodology :
In vitro assays measure the minimum inhibitory concentrations (MICs) against various bacterial strains.

Results :
The compound demonstrates moderate antibacterial activity against specific bacterial strains .

Organic Chemistry

This compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : It participates in various reactions such as Suzuki coupling and Buchwald-Hartwig amination.

Methodology :
Researchers optimize reaction conditions to synthesize novel compounds or intermediates for drug development.

Results :
Successful synthesis of new compounds highlights its utility in medicinal chemistry .

Materials Science

The photophysical behavior of this compound is also under investigation:

  • Fluorescence Emission Properties : The potential for fluorescence or phosphorescence makes it interesting for applications in materials science.

Summary Table of Applications

FieldApplicationMethodologyKey Findings
OncologyAnticancer AgentIn vitro cell culture studiesCytotoxic effects on cancer cells
NeuropharmacologyCognitive EnhancementIn vivo animal studiesPotential to enhance cognitive function
MicrobiologyAntibacterial ActivityIn vitro assaysModerate activity against specific strains
Organic ChemistrySynthesis IntermediateReaction optimizationSuccessful synthesis of novel compounds
Materials SciencePhotophysical BehaviorEmission studiesPotential for fluorescence applications

Mechanism of Action

The mechanism by which 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

The structural and functional attributes of 6-bromo-7-ethoxy-1-methyl-tetrahydroquinolin-2-one can be contextualized against analogous tetrahydroquinolinone derivatives. Key comparisons include:

Substituent Variations at Position 7
Compound Name Position 6 Position 7 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-7-ethoxy-1-methyl-THQ-2-one Br OCH₂CH₃ C₁₂H₁₄BrNO₂ 284.15 High steric bulk; potential intermediate
6-Bromo-7-methoxy-THQ-2-one Br OCH₃ C₁₁H₁₂BrNO₂ 270.08 Smaller alkoxy group; higher solubility
6-Bromo-7-fluoro-THQ-2-one Br F C₉H₇BrFNO 244.06 Enhanced electronegativity; reactivity in cross-coupling

Analysis :

  • Fluorine at position 7 (as in 6-bromo-7-fluoro-THQ-2-one) introduces strong electron-withdrawing effects, favoring reactions like Suzuki-Miyaura coupling .
Substituent Variations at Position 6
Compound Name Position 6 Position 7 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-7-ethoxy-1-methyl-THQ-2-one Br OCH₂CH₃ C₁₂H₁₄BrNO₂ 284.15 Bromine acts as a leaving group in nucleophilic substitutions
6-Amino-7-fluoro-THQ-2-one NH₂ F C₉H₉FN₂O 180.18 Amino group enables nucleophilic reactions (e.g., acylation)
6-Chloro-5-bromo-THQ-2-one Cl Br (pos.5) C₉H₆BrClNO 264.51 Dual halogenation may enhance binding in kinase inhibitors

Analysis :

  • Replacing bromine with amino (as in 6-amino-7-fluoro-THQ-2-one) shifts reactivity from electrophilic to nucleophilic, expanding utility in heterocyclic syntheses .

Biological Activity

6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound possesses a tetrahydroquinoline core, characterized by a fused bicyclic structure that includes both a benzene and a piperidine ring. This article delves into its biological activity, synthesis methods, and potential applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₄BrNO₂
  • Molecular Weight : 284.149 g/mol
  • Melting Point : 122°C - 123°C
  • LogP : 2.35
  • Polar Surface Area : 30 Å

Antibacterial Properties

Research has indicated that this compound exhibits moderate antibacterial activity. In vitro assays have shown that the compound can inhibit bacterial growth, with specific minimum inhibitory concentrations (MICs) determined for various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have evaluated its cytotoxic effects against several cancer cell lines using MTT assays. Preliminary findings suggest that it may exhibit significant antiproliferative activity against human cancer cells such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells .

Structure-Activity Relationship (SAR)

The unique combination of bromine and ethoxy groups on the tetrahydroquinoline scaffold influences the pharmacological properties of the compound. Structural modifications can enhance its biological activity or target specific disease pathways. For instance, removing the bromine atom or altering the ethoxy group can lead to variations in activity against different biological targets .

Synthesis Methods

Synthesis of this compound typically involves bromination reactions starting from 7-ethoxy-1-methyl-tetrahydroquinolin-2-one. Researchers have optimized conditions for these reactions to improve yield and purity:

Synthesis MethodDescription
BrominationIntroduction of bromine to form the bromo derivative
Nucleophilic SubstitutionUtilization of functional groups for further modifications

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

  • Antiviral Activity : A related study investigated non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing how structural modifications can lead to enhanced anti-HIV activity with reduced toxicity .
  • Cytotoxicity in Cancer Models : Research involving quinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, highlighting the potential for developing new anticancer agents based on similar frameworks .
  • Inhibition of Nitric Oxide Production : Certain quinoline derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), suggesting anti-inflammatory properties that could be relevant for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 6-bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, and how can nitro group reduction be optimized?

  • Methodology : A common route involves bromination of a pre-functionalized tetrahydroquinolin-2-one scaffold, followed by ethoxy group introduction via nucleophilic substitution. For nitro intermediates (e.g., 6-nitro derivatives), catalytic hydrogenation with Pd/C under H₂ in ethanol achieves >70% yield . Optimization includes controlling reaction time (48–72 hours) and catalyst loading (5–10% w/w). Post-reduction purification via flash chromatography (e.g., Biotage systems) is critical to isolate the amine intermediate .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., bromine at C6, ethoxy at C7). Key signals include aromatic protons (δ 6.5–7.5 ppm) and methyl/ethoxy groups (δ 1.2–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) .
  • X-ray crystallography : Use SHELX (SHELXL/SHELXS) for refinement. For example, tetrahydroquinoline derivatives exhibit planar quinoline rings with dihedral angles <10° between fused rings, stabilized by π-π interactions (3.6–3.8 Å distances) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks at m/z 284–286 for bromine isotopes) .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

  • Methodology : Store at –20°C in amber vials to prevent photodegradation (common in brominated aromatics). Stability tests via TLC/HPLC over 6 months show <5% decomposition when stored under inert gas (N₂/Ar). Avoid prolonged exposure to DMSO or DMF, which may induce solvolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during bromination or ethoxylation?

  • Methodology :

  • Bromination : Use N-bromosuccinimide (NBS) in DMF at 0–5°C to favor C6 bromination over C5/C7. Additives like NaHCO₃ reduce side reactions (yield: 65–72%) .
  • Ethoxylation : Employ Williamson ether synthesis with K₂CO₃ in acetone (reflux, 12 hours) for C7 substitution. Steric hindrance from the methyl group at C1 directs ethoxy to C7 .

Q. What computational tools are recommended for analyzing non-covalent interactions (e.g., π-stacking) in crystals of this compound?

  • Methodology : Use Mercury (CSD) to visualize π-π interactions (cutoff: 4.0 Å) and hydrogen bonds (e.g., N–H···O=C). For energy calculations, employ CrystalExplorer with B3LYP/6-31G(d,p) to quantify interaction energies (e.g., –15 to –25 kJ/mol for π-π) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives for biological screening?

  • Methodology :

  • Modify substituents at C6 (Br→Cl, I) to tune lipophilicity (logP: 2.1–3.5).
  • Introduce polar groups (e.g., -OH at C8) to enhance solubility. Derivatives like 7-hydroxy analogs show improved binding to CNS targets (e.g., dopamine receptors) .
  • Use molecular docking (AutoDock Vina) to prioritize candidates with high affinity for kinase or GPCR targets .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

  • Methodology :

  • Reproducibility : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and inert atmosphere (Ar vs. N₂).
  • Data validation : Cross-reference NMR shifts with Cambridge Structural Database (CSD) entries (e.g., deposition number CCDC 1234567) .
  • Controlled experiments : Re-run reactions with commercial vs. in-house synthesized intermediates to isolate batch-specific impurities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
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6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

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